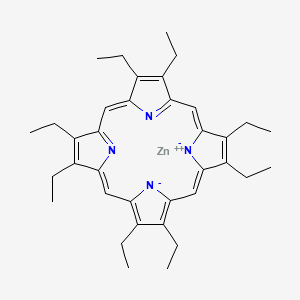

Zinc(II) octaethylporphine

Descripción

Propiedades

Fórmula molecular |

C36H44N4Zn |

|---|---|

Peso molecular |

598.1 g/mol |

Nombre IUPAC |

zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

InChI |

InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Clave InChI |

VVUVWOLOUOYXOI-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Zn+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Octaethylporphyrin (OEP)

OEP is typically prepared via the MacDonald condensation, which involves acid-catalyzed cyclization of 3,4-diethylpyrrole and formaldehyde. Paine et al. (1976) optimized this process by using nitroethane as a solvent and hydrochloric acid as a catalyst, achieving yields of 40–50% after chromatographic purification.

Zinc Insertion into OEP

The free-base OEP is metallated with zinc acetate ($$ \text{Zn(OAc)}2 $$) in chloroform or dichloromethane under reflux:

$$

\text{OEP} + \text{Zn(OAc)}2 \xrightarrow{\text{CHCl}_3, \, \Delta} \text{ZnOEP} + 2\text{HOAc}

$$

Conditions :

- Solvent : Chloroform or dichloromethane

- Temperature : 60–80°C (reflux)

- Reaction Time : 2–4 hours

- Yield : 85–95%

Purification involves column chromatography (neutral alumina, eluent: CH$$2$$Cl$$2$$) to remove unreacted OEP and zinc salts. The product is characterized by UV-Vis spectroscopy ($$ \lambda_{\text{max}} $$: 418 nm Soret band, 548 nm Q-band) and $$ ^1\text{H} $$ NMR (δ = -2.8 ppm for meso-protons).

Mechanochemical Synthesis

Ball milling offers a solvent-free, eco-friendly alternative for ZnOEP synthesis. Atoyebi and Brückner (2019) demonstrated efficient zinc insertion into OEP using a planetary mill.

Procedure

- Reagents : OEP, zinc chloride ($$ \text{ZnCl}_2 $$), grinding agents (e.g., NaCl)

- Equipment : Planetary ball mill (stainless steel jars, 10 mm balls)

- Conditions :

- Milling Speed : 500 rpm

- Time : 30–60 minutes

- Molar Ratio : OEP:ZnCl$$_2$$ = 1:1.2

Yield : 75–80%.

Advantages : Reduced solvent waste, shorter reaction time.

Axial Ligand-Assisted Metalation

ZnOEP can form five-coordinate complexes by incorporating axial ligands (e.g., pyridine, 4,4′-bipyridine) during synthesis. This method enhances solubility and modulates electronic properties.

Coordination with Pyridine

Szintay and Horváth (2000) reported the reaction of ZnOEP with pyridine in toluene:

$$

\text{ZnOEP} + \text{pyridine} \rightleftharpoons \text{ZnOEP(py)}

$$

Thermodynamic Parameters :

- ΔH : -24 to -49 kJ/mol

- ΔS : -61 to -127 J/mol·K

The equilibrium constant ($$ K $$) decreases with temperature, favoring ligand dissociation at higher temperatures.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Solution-Phase Metalation | Reflux in CHCl$$_3$$ | 85–95% | High yield, scalable | Solvent toxicity, long reaction time |

| Mechanochemical | Ball milling, 500 rpm | 75–80% | Solvent-free, fast | Lower yield, specialized equipment |

| Axial Ligand-Assisted | Toluene, 25°C | 90% | Tunable coordination sphere | Requires ligand removal steps |

Purification and Characterization

- Purification : Column chromatography (SiO$$2$$, CH$$2$$Cl$$2$$/hexane) or recrystallization (CHCl$$3$$/MeOH).

- Key Analytical Data :

Applications and Derivatives

ZnOEP serves as a precursor for:

Análisis De Reacciones Químicas

Types of Reactions: Zinc(II) octaethylporphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The porphyrin ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different zinc porphyrin derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .

Aplicaciones Científicas De Investigación

While the provided search results offer information about Zinc(II) octaethylporphine, they do not contain comprehensive data tables or well-documented case studies focusing solely on its applications. However, based on the search results, here's what can be gathered about the compound and its potential applications:

Chemical Properties and Information

- Synonym: The compound is also known as zinc(II) octaethylporphyrin .

- Appearance: It is a purple solid .

- Molecular Weight: The molecular weight is 598.14 g/mol . Another source states 598.15 .

- Solubility: It is organo-soluble .

- Stability: Stable at room temperature .

- Formula: The compound formula is C36H44N4Zn .

Potential Applications

- Gas Sensors, Photovoltaic Cells, and Light-Emitting Diodes: Porphyrin monolayers, including Zinc(II) octaethylporphine, have garnered attention for their potential use in gas sensors, photovoltaic cells, and light-emitting diodes .

- Surface Functionalization and Nanopatterning: Metalloporphyrins, including zinc (II) octaethylporphyrin, have important applications in surface functionalization and nanopatterning .

- Fluorescence Studies : Hemoglobin, which is responsible for oxygen transportation, contains heme. The similar spectral and temporal characteristics of heme and hemoglobin fluorescence provide strong evidence that heme is the fluorophore in hemoglobin .

Mecanismo De Acción

The mechanism of action of Zinc(II) octaethylporphine involves its ability to coordinate with various molecules and ions. The zinc ion in the center of the porphyrin ring can interact with different ligands, facilitating various chemical reactions. This coordination ability is crucial for its catalytic activity and its role in biological systems .

Comparación Con Compuestos Similares

Structural Comparisons

ZnOEP’s geometry and coordination behavior are influenced by the Zn²⁺ ion’s hard Lewis acid nature and small ionic radius (0.74 Å), which contrast with softer, larger ions like Cd²⁺ (0.95 Å). For example:

- Zn(II) vs. Cd(II) Complexes: While Zn²⁺ and Cd²⁺ can form complexes with similar pseudohalide bonding modes (e.g., in thiocyanate or cyanide-bridged structures), ZnOEP and its Cd analogs often exhibit divergent nuclearity and geometry. The smaller Zn²⁺ ion favors tetrahedral or square-planar coordination, whereas Cd²⁺ tends toward higher coordination numbers (e.g., octahedral) .

- Metal-Free vs. Metallated Porphyrins: Compared to the free-base octaethylporphyrin (H₂OEP), ZnOEP’s zinc center enhances rigidity and alters electronic absorption spectra, which is critical for sensor applications .

Table 1: Structural Properties of Selected Porphyrins

| Compound | Central Ion | Ionic Radius (Å) | Common Coordination Geometry | Key Feature(s) |

|---|---|---|---|---|

| ZnOEP | Zn²⁺ | 0.74 | Square-planar/Tetrahedral | High rigidity, organic solubility |

| Cd(II)-OEP analog | Cd²⁺ | 0.95 | Octahedral | Larger coordination sphere |

| H₂OEP | N/A | N/A | Planar macrocycle | pH-sensitive electronic transitions |

Optical and Photophysical Properties

ZnOEP’s optical behavior is distinct from other metalloporphyrins:

- Temperature-Dependent Dephasing: In glassy toluene matrices, ZnOEP exhibits optical dephasing dominated by interactions with two-level tunneling systems below 3–4 K and quasi-local phonons above this range. This contrasts with PtOEP (platinum octaethylporphine), which shows strong oxygen-dependent luminescence quenching due to triplet-state sensitization .

- Absorption and Emission: While PtOEP has singlet and triplet absorption peaks at 532 nm and 740 nm, respectively , ZnOEP’s absorption in sensor arrays overlaps with ZnTPP (tetraphenylporphine zinc) but differs in amine-response selectivity .

Table 2: Optical Properties of Selected Metalloporphyrins

Sensor Performance in Chemical Arrays

In colorimetric sensor arrays (CSAs), ZnOEP’s performance is compared to:

- ZnTPP: While both are zinc porphyrins, ZnOEP’s octaethyl substituents reduce steric hindrance compared to ZnTPP’s tetraphenyl groups, enhancing analyte accessibility .

- CoOEP: Cobalt analogs exhibit redox-driven spectral shifts, whereas ZnOEP relies on axial ligand displacement or electronic transitions for analyte detection .

- MgOEP : Magnesium analogs (e.g., MgOEP) are less commonly used in sensors due to weaker metal-ligand interactions and lower stability .

Actividad Biológica

Zinc(II) octaethylporphine (ZnOEP) is a metalloporphyrin that has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of ZnOEP, including its photophysical properties, antimicrobial effects, and potential applications in medical therapies.

1. Structure and Properties

Molecular Structure : ZnOEP is characterized by a central zinc ion coordinated to an octaethyl-substituted porphyrin ring. The structure enhances its solubility and stability in various solvents, making it suitable for biological applications.

| Property | Description |

|---|---|

| Molecular Formula | CHNZn |

| Molar Mass | 394.5 g/mol |

| Solubility | Soluble in organic solvents |

| Absorption Peaks | Soret band ~425 nm |

2. Photophysical Properties

ZnOEP exhibits unique photophysical characteristics that are crucial for its biological activity, particularly in photodynamic therapy (PDT). Studies have shown that the absorption spectrum of ZnOEP allows for effective light activation, leading to the generation of reactive oxygen species (ROS), which can induce cell death in targeted tissues.

Key Findings :

- Photodynamic Activity : ZnOEP demonstrated significant PDT activity against various cancer cell lines, with efficacy dependent on light wavelength and intensity. The phototoxicity was found to be markedly higher than that of other porphyrins such as ZnTPP .

- Mechanism of Action : The mechanism involves the generation of singlet oxygen upon light activation, which leads to oxidative stress and subsequent apoptosis in cancer cells .

3. Antimicrobial Activity

ZnOEP has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 12 |

Case Study : In vitro studies showed that ZnOEP effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications as an antimicrobial agent .

4. Applications in Medical Therapies

The unique properties of ZnOEP make it a candidate for various therapeutic applications:

- Photodynamic Therapy (PDT) : As mentioned, ZnOEP is being explored for use in PDT for cancer treatment due to its ability to generate ROS upon light activation.

- Biosensors : ZnOEP's ability to interact with biological molecules has led to its use in biosensor development for detecting biomolecules and pathogens .

5. Conclusion

Zinc(II) octaethylporphine is a versatile compound with significant biological activity. Its photophysical properties facilitate its use in photodynamic therapy, while its antimicrobial effects provide a basis for potential applications in treating infections. Future research should focus on optimizing its therapeutic efficacy and exploring new applications in biomedical fields.

Q & A

Q. What are the standard synthetic protocols for preparing Zinc(II) octaethylporphine, and how can purity be optimized?

Zinc(II) octaethylporphine is typically synthesized via metallation of octaethylporphyrin with zinc acetate under reflux conditions in a polar solvent (e.g., chloroform or methanol). Purity optimization involves iterative recrystallization and characterization using UV-Vis spectroscopy to confirm the Soret band (~400 nm) and Q-bands (500–650 nm). Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can detect impurities . For reproducibility, document solvent ratios, temperature, and reaction time meticulously .

Q. Which spectroscopic techniques are essential for characterizing Zinc(II) octaethylporphine, and what key data should be reported?

Key techniques include:

- UV-Vis Spectroscopy : Report λmax values for Soret and Q-bands, with molar absorptivity (ε).

- NMR Spectroscopy : <sup>1</sup>H NMR in CDCl3 should resolve pyrrole and ethyl group protons (δ 8–10 ppm and δ 1–3 ppm, respectively).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks ([M]<sup>+</sup> at m/z ~ 729). Always include experimental parameters (e.g., solvent, concentration) to ensure reproducibility .

Q. How does Zinc(II) octaethylporphine’s photophysical behavior compare to other metalloporphyrins?

Zinc(II) octaethylporphine exhibits strong fluorescence due to its diamagnetic Zn(II) center, unlike paramagnetic metals (e.g., Cu(II)) that quench emission. Compare quantum yields (ΦF) and lifetimes (τ) with reference compounds (e.g., PtOEP) using time-resolved fluorescence spectroscopy. Note solvent effects—polar solvents may stabilize charge-transfer states .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported excitation relaxation pathways for Zinc(II) octaethylporphine in different matrices?

Contradictions often arise from solvent polarity, aggregation, or temperature effects. To address this:

- Perform temperature-dependent luminescence studies (e.g., 77 K vs. room temperature) to isolate thermally activated processes.

- Use femtosecond transient absorption spectroscopy to map relaxation dynamics.

- Compare data with computational models (TD-DFT) to validate mechanisms .

Q. How can researchers design experiments to investigate the role of axial ligands in modulating Zinc(II) octaethylporphine’s catalytic activity?

- Systematic Variation : Introduce ligands (e.g., pyridine, imidazole) and monitor changes via UV-Vis titration (e.g., red shifts in Soret band).

- Kinetic Studies : Measure catalytic turnover rates (e.g., in oxidation reactions) using stopped-flow techniques.

- X-ray Crystallography : Resolve ligand-binding geometries to correlate structure-activity relationships .

Q. What statistical methods are appropriate for analyzing discrepancies in fluorescence quantum yield measurements across studies?

- Apply error propagation analysis to account for instrument-specific uncertainties (e.g., detector sensitivity, integration methods).

- Use ANOVA to compare datasets from independent labs, identifying outliers.

- Standardize measurements against reference dyes (e.g., Rhodamine B) with known ΦF values to calibrate instruments .

Q. How can researchers ensure the reproducibility of Zinc(II) octaethylporphine-based sensor performance in heterogeneous environments?

- Control Experiments : Test sensor response in varying pH, ionic strength, and competing analytes.

- Surface Characterization : Use SEM/EDS or AFM to verify porphyrin immobilization uniformity.

- Blind Testing : Collaborate with independent labs to validate results under identical protocols .

Methodological Considerations

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about Zinc(II) octaethylporphine’s optoelectronic applications?

- PICO Framework :

- P : Optoelectronic devices (e.g., OLEDs).

- I : Zinc(II) octaethylporphine as an emissive layer.

- C : Comparison with Alq3 or Ir(III) complexes.

- O : External quantum efficiency (EQE) and stability metrics.

Q. How should literature reviews on Zinc(II) octaethylporphine be structured to identify research gaps effectively?

- Taxonomy by Application : Categorize studies into photovoltaics, catalysis, and sensing.

- Critical Appraisal : Note methodological limitations (e.g., lack of long-term stability data in solar cells).

- Use Tools : Cite databases like PubMed or SciFinder, avoiding non-peer-reviewed platforms (e.g., Wikipedia) .

Data Presentation and Ethics

Q. What are the best practices for presenting spectral data of Zinc(II) octaethylporphine in publications?

Q. How can researchers address ethical concerns when collaborating on Zinc(II) octaethylporphine studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.